N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N7O2 and its molecular weight is 315.337. The purity is usually 95%.
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Biological Activity
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H17N7O2 with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazole ring connected to an oxadiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds containing oxadiazole and pyrazole rings have shown inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenases (COX), which are implicated in inflammatory processes .
- Cell Signaling Pathways : The compound may influence signaling pathways related to cancer progression and inflammation. For instance, it has been documented to modulate the Wnt signaling pathway through inhibition of Notum, a negative regulator within this pathway .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 0.04 µM to 49.85 µM against A549 lung cancer cells and HCT116 colorectal cancer cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 26 | Induces apoptosis |
Compound B | HCT116 | 0.39 | Aurora-A kinase inhibition |
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) | Various | TBD | TBD |
Anti-inflammatory Activity
The presence of the pyrazole and oxadiazole moieties suggests potential anti-inflammatory properties. The compound has been evaluated in models for inflammatory diseases where it showed promising results in reducing markers of inflammation.
Recent Research Findings
- Study on Pyrazole Derivatives : A comprehensive review indicated that derivatives of pyrazole exhibit a range of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Mechanistic Insights : Research has provided insights into how these compounds interact at the molecular level, particularly focusing on their ability to inhibit key enzymes involved in tumor growth and inflammation .
- Comparative Analysis : Comparative studies with similar compounds have shown that the unique substitution patterns in N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) confer distinct biological properties that could be exploited for therapeutic purposes .
Properties
IUPAC Name |
1,4-dimethyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2/c1-8(2)21-10(5-6-15-21)13-17-18-14(23-13)16-12(22)11-9(3)7-20(4)19-11/h5-8H,1-4H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUMZDYWBKQHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.